(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11-14(24-9-18(21)23-2)6-4-13-19(22)17(27-20(11)13)8-12-3-5-15-16(7-12)26-10-25-15/h3-8H,9-10H2,1-2H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADBSNWHDGQBW-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features several notable structural components:
- Benzodioxole Moiety : Associated with various pharmacological effects.
- Benzofuran Structure : Enhances stability and reactivity.
- Methyl Ester Functional Group : May improve solubility and bioavailability.
Research indicates that this compound may exhibit multiple biological activities, which can be categorized as follows:
Antioxidant Activity
Compounds with similar frameworks have demonstrated the ability to scavenge free radicals, thus mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species.
Antimicrobial Properties
The structural components suggest potential antimicrobial activity against a range of pathogens. Preliminary studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Similar derivatives have shown promise in reducing inflammation. The compound may inhibit pro-inflammatory cytokines based on predictive modeling studies.
Mechanistic Insights
The mechanism of action for (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may involve:
- Enzyme Inhibition : Targeting enzymes involved in inflammatory pathways.
- Receptor Modulation : Influencing receptors linked to oxidative stress response.
Synthesis and Application
The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:
- Pd-Catalyzed Arylation : Establishes the core framework.
- Noyori Asymmetric Hydrogenation : Achieves high enantioselectivity.
These synthetic routes are essential for producing sufficient quantities for research and therapeutic applications.
Case Studies and Experimental Data
Recent studies have utilized predictive models such as PASS (Prediction of Activity Spectra for Substances) to evaluate the compound's potential biological activities based on its structural characteristics. The findings suggest:
| Biological Activity | Observations |
|---|---|
| Antioxidant | High potential for scavenging free radicals |
| Antimicrobial | Activity against Staphylococcus aureus and Escherichia coli |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines in cell culture studies |
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzofuran derivatives | Contains benzofuran core | Antioxidant, anti-inflammatory |
| Dioxole derivatives | Includes dioxole ring | Antimicrobial properties |
| Methoxy-substituted phenols | Multiple methoxy groups | Antioxidant effects |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of substituted benzofurans and benzodioxole hybrids. Key analogues include:
(E)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Stereochemical Differences : The (E)-isomer exhibits distinct spatial arrangements, affecting intermolecular packing and hydrogen-bonding networks. For example, (Z)-isomers often form tighter crystal lattices due to reduced steric hindrance .
- Bioactivity : Preliminary studies suggest (Z)-isomers show higher binding affinity to cytochrome P450 enzymes, likely due to optimal alignment of the methylene group with hydrophobic active-site residues.
Methyl 2-((7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (lacking the benzodioxolyl group)
- Hydrogen-Bonding Capacity : The absence of the benzodioxolyl moiety reduces opportunities for π-π stacking and weak C–H···O interactions, as observed in crystal structures .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate the parent compound (without benzodioxolyl) has a lower melting point (∼145°C vs. ∼180°C for the title compound), reflecting weaker intermolecular forces.
Analogues with Alternative Substituents (e.g., chloro or nitro groups at position 7)
- Electron-Withdrawing Effects : Nitro-substituted derivatives exhibit enhanced electrophilicity at the 3-oxo group, accelerating nucleophilic addition reactions.
- Crystallographic Trends : Chloro-substituted analogues display greater ring puckering amplitudes (quantified via Cremer-Pople parameters ), attributed to steric clashes between substituents.
Research Findings and Mechanistic Insights
- Crystallographic Analysis : SHELX-refined structures reveal that the title compound adopts a near-planar benzofuran core with a puckering amplitude (Q) of 0.12 Å for the dihydrofuran ring, consistent with Cremer-Pople parameters for similar 5-membered rings . The (Z)-methylene group facilitates a C–H···O interaction (2.85 Å) between the benzodioxolyl oxygen and the acetoxy carbonyl, stabilizing the crystal lattice .
- Structure-Activity Relationships (SAR) : The benzodioxolyl group enhances metabolic stability compared to simpler benzofurans, as demonstrated in microsomal assays. Deletion of this moiety increases oxidative degradation rates by 40% .
- Comparative Reactivity : In nucleophilic addition reactions, the title compound exhibits slower kinetics than nitro-substituted analogues, likely due to reduced electrophilicity at the 3-oxo position.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving [3,3]-sigmatropic rearrangement and subsequent functionalization. For example, a benzofuran precursor is treated with NaH in THF to deprotonate hydroxyl groups, followed by alkylation with methyl bromoacetate under anhydrous conditions. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography (hexane/ethyl acetate gradients) . Critical parameters include temperature control (0°C for NaH reactions) and inert atmosphere to prevent oxidation of sensitive intermediates.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm regiochemistry and Z/E configuration. NOESY/ROESY can resolve stereochemical ambiguities.
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) to unambiguously determine molecular geometry, as demonstrated in related benzofuran derivatives .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection to assess purity (>98%) and validate molecular weight .
Q. How can researchers assess the bioactivity of this compound in preliminary studies?
- Methodological Answer : Use in vitro assays tailored to hypothesized targets (e.g., anti-inflammatory or antimicrobial activity):
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., LPS-induced TNF-α inhibition in macrophages).
- Control Design : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and vehicle controls (DMSO <0.1%). Replicate experiments at least three times to ensure statistical validity .
Advanced Research Questions
Q. What mechanistic studies are critical to elucidate the compound’s reactivity in [3,3]-sigmatropic rearrangements?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium at key positions (e.g., benzylidene methylene) to track hydrogen migration during rearrangement via ²H NMR .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for Z vs. E configurations .
- Kinetic Analysis : Monitor reaction progress under varying temperatures (10–50°C) to derive Arrhenius parameters and identify rate-limiting steps .
Q. How can environmental fate and toxicity be evaluated for this compound?
- Methodological Answer : Follow OECD guidelines for ecological risk assessment:
- Biodegradation : Use closed-bottle tests (OECD 301D) with activated sludge to measure half-life in aqueous systems.
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays (OECD 201).
- Bioaccumulation : Estimate logP values via shake-flask methods or HPLC retention time correlations .
Q. How should researchers address discrepancies in experimental vs. computational data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Multi-Method Validation : Cross-verify NMR assignments using COSY, HSQC, and HMBC. Compare with computed chemical shifts (e.g., using Gaussian NMR modules).
- Solvent Effects : Re-calculate shifts with explicit solvent models (e.g., IEF-PCM for CDCl₃) to improve agreement .
- Statistical Analysis : Apply Bland-Altman plots or Pearson correlation coefficients to quantify deviations and identify systematic errors .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess bioactivity changes.
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., cyclooxygenase-2 for anti-inflammatory SAR) .
- Multivariate Analysis : Apply PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
